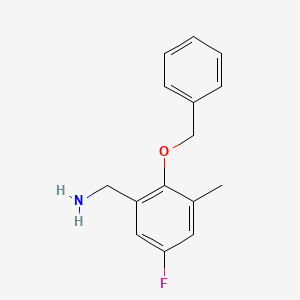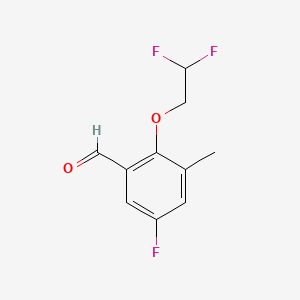
(2-(Benzyloxy)-5-fluoro-3-methylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Benzyloxy)-5-fluoro-3-methylphenyl)methanamine: is an organic compound that belongs to the class of aromatic amines It features a benzyloxy group, a fluorine atom, and a methyl group attached to a phenyl ring, with a methanamine group as the functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-5-fluoro-3-methylphenyl)methanamine typically involves multiple steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 2-hydroxy-5-fluoro-3-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.
Reduction to Alcohol: The benzyloxy intermediate is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Conversion to Methanamine: Finally, the alcohol is converted to the methanamine derivative through a reductive amination process using reagents such as ammonium acetate and sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them to amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Agrochemicals: The compound can be modified to produce agrochemicals with enhanced efficacy and safety profiles.
Mecanismo De Acción
The mechanism by which (2-(Benzyloxy)-5-fluoro-3-methylphenyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the benzyloxy group can enhance its binding affinity and selectivity for certain targets, while the fluorine atom can influence its metabolic stability and bioavailability.
Comparación Con Compuestos Similares
- (2-(Benzyloxy)phenyl)methanamine
- (2-(Benzyloxy)-4-methylphenyl)methanamine
- (2-(Benzyloxy)-5-chloro-3-methylphenyl)methanamine
Comparison:
- Structural Differences: The presence of different substituents (e.g., fluorine, chlorine) on the phenyl ring can significantly alter the compound’s chemical and physical properties.
- Reactivity: The type and position of substituents can influence the compound’s reactivity in various chemical reactions, such as electrophilic substitution or nucleophilic addition.
- Applications: While similar compounds may share some applications, the unique combination of substituents in (2-(Benzyloxy)-5-fluoro-3-methylphenyl)methanamine can make it more suitable for specific applications, such as targeting particular biological pathways or enhancing material properties.
Propiedades
IUPAC Name |
(5-fluoro-3-methyl-2-phenylmethoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-11-7-14(16)8-13(9-17)15(11)18-10-12-5-3-2-4-6-12/h2-8H,9-10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTZNEFPIIIMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-5-iodo-7-propyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201101.png)













